Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)
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Overview
Description
1H-4,9-Methano11annulen-1-one is a unique chemical compound characterized by its methano-bridged structure. This compound belongs to the class of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds. The methano bridge in 1H-4,9-methano11annulen-1-one introduces a significant deviation from planarity, affecting its aromatic properties and making it an interesting subject for chemical research .
Preparation Methods
The synthesis of 1H-4,9-methano11annulen-1-one involves several steps. One common method starts with the preparation of 1,4,5,8-tetrahydronaphthalene (isotetralin) through a reduction process using sodium in liquid ammonia. This intermediate is then subjected to a series of reactions, including the addition of chloroform and potassium tert-butoxide, to form 11,11-dichlorotricyclo[4.4.1.01,6]undeca-3,8-diene. Further reactions, including dehydrohalogenation and cyclization, lead to the formation of 1H-4,9-methano11annulen-1-one .
Chemical Reactions Analysis
1H-4,9-Methano11annulen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, such as trifluoroacetylation, under mild conditions.
Scientific Research Applications
1H-4,9-Methano11annulen-1-one has several applications in scientific research:
Chemistry: It is used to study the effects of methano bridges on the aromaticity and stability of annulenes.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound’s properties make it useful in the development of new materials with specific electronic and optical characteristics
Mechanism of Action
The mechanism of action of 1H-4,9-methano11annulen-1-one involves its interaction with molecular targets through its aromatic system. The methano bridge affects the planarity and conjugation of the compound, influencing its reactivity and interaction with other molecules. The compound can participate in various pathways, including electron transfer and radical formation, depending on the reaction conditions .
Comparison with Similar Compounds
1H-4,9-Methano11annulen-1-one can be compared with other methano-bridged annulenes, such as:
- 14-Methyl-10,12-bisdehydro-4,9-methano-1H-[17]annulen-1-one
- 14-Methyl-10,12-bisdehydro-4,9-methano-1H-[19]annulen-1-one
- 16-Methyl-12,14-bisdehydro-6,11-methano-1H-[21]annulen-1-one
These compounds share similar structural features but differ in the size of the annulene ring and the position of the methano bridge. The unique properties of 1H-4,9-methano11annulen-1-one, such as its specific aromaticity and stability, distinguish it from these related compounds .
Properties
Molecular Formula |
C12H10O |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one |
InChI |
InChI=1S/C12H10O/c13-12-7-5-10-3-1-2-4-11(9-10)6-8-12/h1-8H,9H2 |
InChI Key |
RWWZETHJYZXSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C1C=CC(=O)C=C2 |
Origin of Product |
United States |
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